Antimony(3+) tripropan-2-olate

説明

Significance of Metal Alkoxides in Contemporary Chemistry

Metal alkoxides are a class of chemical compounds where a metal atom is bonded to an alkyl group through an oxygen atom. researchgate.net These compounds are pivotal in modern chemistry, serving as versatile precursors in the synthesis of a wide array of materials. fiveable.meiaea.org Their significance stems from their ability to be converted into metal oxides with high purity, which is crucial in the electronics and ceramics industries. iaea.org The ease with which the organic components can be removed through processes like thermal decomposition allows for precise control over the final material's properties, including particle size and morphology. fiveable.me

Metal alkoxides are integral to sol-gel processes and metal oxide chemical vapor deposition (MOCVD), two key techniques for producing thin films, coatings, and nanomaterials. fiveable.meiaea.org Their unique solubility and reactivity, which can be tailored by altering the metal and alkyl group, enable the creation of advanced materials with specific functionalities. fiveable.me Furthermore, metal alkoxides are employed as catalysts in various organic reactions, including polymerizations and transesterifications. researchgate.net

Overview of Antimony(III) Compounds in Research Contexts

Antimony, a pnictogen element, and its compounds have a long history of use in various applications, including medicine. nih.gov In contemporary research, antimony compounds, particularly those in the +3 oxidation state, are explored for a range of applications. They are investigated as catalysts in organic synthesis and photocatalysis, and as components in materials science. mdpi.comresearchgate.net For instance, antimony(III) oxide is a well-known flame retardant synergist and an opacifying agent in glasses and ceramics. wikipedia.org

Recent research has also delved into the potential of antimony(III) complexes in medicine, with studies exploring their anti-proliferative activity against cancer cells. nih.gov The versatility of antimony's chemical behavior, including its Lewis acidity and redox chemistry, continues to drive research into new applications. mdpi.comresearchgate.net

Scope and Research Focus on Antimony(3+) Tripropan-2-olate

This compound, or antimony(III) isopropoxide, is primarily investigated for its utility as a precursor for antimony-containing materials. ontosight.ai Its solubility in organic solvents and its reactivity make it a suitable starting material for synthesizing antimony oxide nanoparticles and thin films. ontosight.airesearchgate.net Research has demonstrated its use in the fabrication of transparent and conductive antimony-doped tin dioxide thin films. researchgate.net

The synthesis of this compound typically involves the reaction of an antimony(III) halide, such as antimony(III) chloride, with an isopropoxide, like sodium isopropoxide, in an organic solvent. ontosight.ai Another synthetic route involves the reaction of Sb(OEt)₃ with isopropanol (B130326). mdpi.com The focus of current research is on leveraging its properties for the controlled deposition of antimony-based materials with desired electronic and optical characteristics.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁O₃Sb | chemspider.comscbt.com |

| Molecular Weight | 299.02 g/mol | scbt.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Density | 1.27 - 1.307 g/cm³ | ontosight.aisigmaaldrich.com |

| Boiling Point | 53-54 °C at 0.25 mmHg | sigmaaldrich.com |

| Solubility | Soluble in organic solvents like ether and acetone; reacts with water. | ontosight.ai |

Compound Nomenclature

| Common Name | IUPAC Name |

| Antimony(III) isopropoxide | This compound |

| Antimony(III) oxide | - |

| Antimony(III) chloride | - |

| Sodium isopropoxide | Sodium propan-2-olate |

| Isopropanol | Propan-2-ol |

| Tin dioxide | - |

| Antimony(III) ethoxide | Antimony(3+) triethanolate |

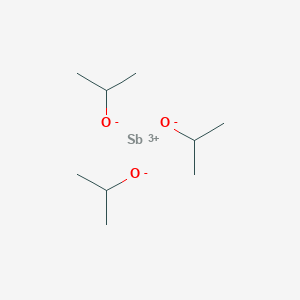

Structure

3D Structure of Parent

特性

CAS番号 |

18770-47-3 |

|---|---|

分子式 |

C3H8OSb |

分子量 |

181.85 g/mol |

IUPAC名 |

antimony(3+);propan-2-olate |

InChI |

InChI=1S/C3H8O.Sb/c1-3(2)4;/h3-4H,1-2H3; |

InChIキー |

SNDNGBUOOIJJKP-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sb+3] |

正規SMILES |

CC(C)O.[Sb] |

他のCAS番号 |

18770-47-3 |

ピクトグラム |

Irritant; Environmental Hazard |

製品の起源 |

United States |

Synthetic Strategies and Methodologies for Antimony 3+ Tripropan 2 Olate

Direct Synthesis Approaches

The direct synthesis of antimony(3+) tripropan-2-olate typically involves the reaction of an antimony precursor with an isopropanol (B130326) source. The choice of reactants and the control of reaction parameters are crucial for achieving high purity and yield.

Reaction Pathways from Antimony Precursors and Alcohols

The most common and well-established method for synthesizing this compound involves the reaction of an antimony(III) halide, typically antimony(III) chloride (SbCl₃), with an alkali metal isopropoxide, such as sodium isopropoxide (NaOPrⁱ). ontosight.ai This salt elimination reaction is typically carried out in an organic solvent. The general reaction is as follows:

SbCl₃ + 3 NaOPrⁱ → Sb(OPrⁱ)₃ + 3 NaCl

Another viable pathway involves the direct reaction of antimony trioxide (Sb₂O₃) with isopropanol. However, this reaction often requires more forcing conditions and may result in incomplete conversion. The reaction of antimony trichloride (B1173362) with isopropanol in the presence of a base, such as ammonia, to neutralize the liberated HCl is also a feasible route. google.com

A summary of common direct synthesis reactions is provided in the table below.

| Antimony Precursor | Alcohol Source | Reaction Type | Byproducts |

| Antimony(III) Chloride (SbCl₃) | Sodium Isopropoxide (NaOPrⁱ) | Salt Metathesis | Sodium Chloride (NaCl) |

| Antimony Trioxide (Sb₂O₃) | Isopropanol (PrⁱOH) | Direct Reaction | Water (H₂O) |

| Antimony(III) Chloride (SbCl₃) | Isopropanol (PrⁱOH) | Acid Neutralization | Ammonium Chloride (NH₄Cl) |

Control of Reaction Conditions for Purity and Yield

The purity and yield of this compound are highly dependent on the meticulous control of reaction conditions. Key parameters that must be optimized include temperature, pH, and stoichiometry.

For the reaction between antimony trichloride and sodium isopropoxide, maintaining anhydrous conditions is paramount to prevent the formation of antimony oxides or oxychlorides. The reaction is often performed at low temperatures to control its exothermic nature. The stoichiometry of the reactants must be carefully controlled to ensure complete reaction and avoid the presence of unreacted starting materials in the final product.

In syntheses involving antimony trioxide, the reaction temperature is a critical factor. For instance, in the synthesis of antimony triacetate, a related compound, temperatures are carefully controlled between 70–130°C to balance reaction rate and yield. Similarly, for the hydrolysis of antimony trichloride to form antimony trioxide, maintaining the pH between 2.0 and 3.0 is crucial to prevent incomplete precipitation or contamination. While specific conditions for this compound may vary, these examples highlight the general importance of temperature and pH control in antimony chemistry.

Post-synthesis purification, typically involving distillation or recrystallization, is essential to remove byproducts and impurities, yielding a product of high purity.

Advanced Synthetic Modifications and Derivatization

Building upon the foundational synthesis of this compound, researchers have explored advanced synthetic modifications to create novel organoantimony compounds with tailored properties. These include the synthesis of chiral species, the formation of heterometallic alkoxides, and the incorporation of boron-containing ligands.

Synthesis of Molecular Organopnicogen(III) Alkoxides, Including Chiral Species

The synthesis of molecular organopnicogen(III) alkoxides, a class that includes this compound, has been a focus of significant research. ubbcluj.ro The objective is to create stable molecular species that can be investigated in both solution and solid states. This includes the synthesis of chiral alkoxides, which are of interest for their potential applications in asymmetric catalysis.

The synthesis of chiral organopnicogen(III) alkoxides can be achieved by using chiral alcohols or by incorporating chiral auxiliary groups into the ligand framework. ubbcluj.roubbcluj.ro For example, research has been conducted on the synthesis of chiral BINOL-based alkoxides for use as bifunctional Brønsted base catalysts in asymmetric isomerization reactions. nih.gov While this specific example does not involve antimony, the principles can be extended to the synthesis of chiral antimony alkoxides. The isolation of a chiral cationic antimony alkoxide, [{2-(Me₂N⁺HCH₂)C₆H₄}{2-(Me₂NCH₂)C₆H₄}SbOEt]⁺[SbF₆]⁻, demonstrates the feasibility of creating chiral antimony centers. ubbcluj.ro

Formation of Heterometallic Antimony Alkoxides

Heterometallic alkoxides, which contain two or more different metal centers, are of interest due to their potential as precursors for multicomponent oxide materials with unique catalytic and material properties. gelest.com Several heterometallic antimony alkoxides have been synthesized and characterized.

These complex structures are typically formed through the reaction of antimony alkoxides with other metal alkoxides or salts. gelest.com Examples of such compounds include:

Mg₂Sb₄(µ₃-OEt)₂(µ-OEt)₈(OEt)₆ : Prepared by reacting Mg(OEt)₂ with an excess of Sb(OEt)₃. researchgate.net

Sr₂Sb₄O(OEt)₁₄ : Synthesized by the reaction of Sr(OEt)₂ with an excess of Sb(OEt)₃. researchgate.net

Mn₈Sb₄O₄(OEt)₂₀ : A new bimetallic manganese antimony ethoxide. researchgate.net

The synthesis of these heterometallic alkoxides often involves Lewis acid-base reactions between the constituent metal alkoxides. gelest.com The resulting structures can be quite complex, featuring bridging alkoxide and oxo ligands.

Incorporation of Boron-Containing Ligands

The incorporation of boron-containing ligands, such as boryloxides and borinic acids, into antimony alkoxide structures represents a more recent area of exploration. ubbcluj.ro These pnicogen/boron dinuclear species are of interest because they combine a Lewis acid (boron) and a Lewis base (antimony) center within the same molecule, which could lead to novel reactivity.

Research has shown that antimony oxides can react with boronic acids like MesB(OH)₂ (mesitylboronic acid) to form new compounds. ubbcluj.ro Furthermore, the synthesis of antimony complexes with boron-containing pincer ligands has been reported, demonstrating the feasibility of creating stable Sb-O-B linkages. ccspublishing.org.cn While the direct synthesis of this compound with incorporated boron ligands is not yet widely documented, these findings open up new avenues for the design of advanced organoantimony compounds with potentially unique catalytic properties. The oxidative cross-coupling of aryl-boron and aryl-antimony nucleophiles further highlights the synthetic utility of combining these two elements. acs.org

Preparation of Organoantimony(V) Derivatives through Oxidation

The transformation of antimony(III) compounds to their pentavalent counterparts represents a fundamental process in organoantimony chemistry, typically achieved through oxidative addition reactions. wikipedia.orgmasterorganicchemistry.com In this type of reaction, the central antimony atom's oxidation state increases from +3 to +5, and its coordination number expands, commonly from three or four to five or six. While the direct oxidation of this compound to yield organoantimony(V) derivatives is not extensively detailed in prominent literature, the principles governing this transformation can be understood by examining analogous, well-documented reactions involving other antimony(III) precursors, particularly triorganostibines (R₃Sb).

The most common method for preparing pentacoordinate organoantimony(V) compounds, known as stiboranes, involves the reaction of triorganostibines with halogens. wikipedia.org This reaction proceeds via oxidative addition, where the halogen molecule (e.g., Cl₂, Br₂) adds to the antimony center. For instance, the treatment of a triorganostibine with bromine directly yields the corresponding triorganodibromoantimony(V) derivative.

General Reaction for Oxidation of Triorganostibines: R₃Sb + X₂ → R₃SbX₂ (where R = alkyl or aryl group; X = Cl, Br, I)

This established reactivity provides a theoretical framework for the potential oxidation of this compound. An analogous reaction would involve treating the antimony(III) alkoxide with a suitable oxidizing agent, such as a halogen. The expected product would be a dihalo(triisopropoxy)antimony(V) complex. However, the presence of reactive isopropoxide ligands might lead to side reactions or ligand exchange, complicating the synthesis.

Research into the reactivity of trialkylantimony dihalides has shown that these compounds are versatile starting materials for a variety of other dialkylantimony(V) compounds. gwdg.de For example, hydrolysis of trialkoxodialkylantimony compounds can lead to the formation of hydroxo(oxo)dialkylantimony compounds. gwdg.de These findings suggest that if a dihalo(triisopropoxy)antimony(V) species could be successfully synthesized, it would serve as a valuable intermediate for accessing a broader range of organoantimony(V) derivatives.

The table below outlines the theoretical oxidative addition reaction of this compound with bromine, based on the known reactivity of similar antimony(III) compounds.

| Reactant 1 | Reactant 2 | Expected Product | Reaction Type | Theoretical Yield | Notes |

|---|---|---|---|---|---|

| This compound | Bromine (Br₂) | Dibromo(triisopropoxy)antimony(V) | Oxidative Addition | Not Determined | Reaction is theoretical; conditions would require optimization to manage ligand reactivity. |

Further research would be necessary to establish the viability and specific conditions for the direct oxidation of this compound and to fully characterize the resulting pentavalent antimony derivatives. Such studies would contribute to a more comprehensive understanding of the reactivity of antimony alkoxides and expand the synthetic routes available for creating complex organoantimony(V) structures.

Spectroscopic and Structural Elucidation of Antimony 3+ Tripropan 2 Olate and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A variety of sophisticated spectroscopic methods are employed to elucidate the molecular structure, bonding, and electronic properties of antimony(3+) tripropan-2-olate and its derivatives.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Multinuclear NMR spectroscopy is a powerful tool for characterizing the ligand environment around the antimony center. While detailed NMR data for neat this compound is not extensively published, studies on its derivatives provide significant insight.

In the synthesis of N-alkyl-2-mercaptoacetamide complexes of antimony(III), this compound serves as the starting material. The ¹H and ¹³C NMR spectra of the resulting complexes, with the general formula {RNHC(O)CH₂S}₃Sb, have been recorded in DMSO-d₆. niscpr.res.in The disappearance of the -SH proton signal from the ligand upon complexation confirms the formation of an Sb-S bond. niscpr.res.in Furthermore, shifts in the signals of the -NH proton and the alkyl carbons indicate the coordination of the nitrogen atom to the antimony center. niscpr.res.in

For instance, in a series of novel homoleptic antimony(III) complexes with alkoxy-modified carboxamide ligands, ¹H and ¹³C NMR studies in CDCl₃ revealed diagnostic shifts that confirm the coordination of the ligand to the antimony atom. acs.org The imine peak in the ¹³C NMR spectra for these complexes appears in a range typical for such homoleptic metal monomer complexes. acs.org

Table 1: Representative ¹H NMR Data for an Antimony(III) Carboxamide Derivative acs.org

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| OCH₃ | 3.77 | s |

| C(CH₃)₃ | 1.16 | s |

Note: Data for Sb(mdpa)₃ in CDCl₃. (s = singlet)

Table 2: Representative ¹³C NMR Data for an Antimony(III) Carboxamide Derivative acs.org

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 168.38 |

| OCH₃ | 60.05 |

| C(CH₃)₃ | 36.32 |

| C(C H₃)₃ | 27.80 |

Note: Data for Sb(mdpa)₃ in CDCl₃.

These studies on derivatives demonstrate the utility of NMR in confirming the synthesis and determining the coordination environment of the antimony(III) center.

Mass Spectrometry (MS) Applications

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of antimony compounds, which helps in confirming their identity and elucidating their structure. For newly synthesized antimony(III) complexes, such as those with ketoximate modified ligands, mass spectra have indicated a monomeric state in the gas phase. researchgate.net Similarly, organometallic oxides and alkoxides of antimony have been investigated by mass spectrometry to understand their oligomeric nature. ubbcluj.ro

Vibrational Spectroscopy (IR, Raman) Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding within a molecule. The Sb-O stretching frequency is a key diagnostic tool. nih.gov

In studies of antimony(III) oxide, a product of the hydrolysis of antimony alkoxides, IR and Raman spectroscopy have been used to differentiate between its cubic and orthorhombic modifications. researchgate.netresearchgate.net The IR spectrum of commercial antimony oxide shows a dominant broad peak around 738 cm⁻¹, while the FT-Raman spectrum displays characteristic sharp peaks at 257 and 192 cm⁻¹. irdg.org

For antimony(III) derivatives, such as N-alkyl-2-mercaptoacetamide complexes, IR spectroscopy confirms the formation of Sb-S and Sb-N bonds through the appearance of new bands and shifts in existing ones. niscpr.res.in In the case of novel antimony(III) carboxamide precursors, FT-IR spectroscopy is used to identify the characteristic vibrational modes of the ligands and their coordination to the antimony center. acs.org For example, the FT-IR spectrum of Sb(mdpa)₃ shows strong bands corresponding to C-H, C=O, and C-N stretching vibrations. nih.gov

Table 3: Selected FT-IR Bands for an Antimony(III) Carboxamide Derivative nih.gov

| Wavenumber (cm⁻¹) | Assignment |

| 2974, 2962, 2937 | C-H stretching |

| 1653, 1599 | C=O stretching |

| 1323 | C-N stretching |

| 618 | Sb-O stretching (tentative) |

Note: Data for Sb(mdpa)₃ in KBr.

The complementary nature of IR and Raman spectroscopy makes them essential for a complete vibrational analysis of this compound and its derivatives. sepscience.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements present in a sample. This technique is particularly valuable in the characterization of thin films and materials derived from this compound.

In the preparation of antimony-doped tin oxide (ATO) thin films using antimony(III) isopropoxide as the antimony source, XPS is used to confirm the presence of antimony in the film and to determine its oxidation state. acs.orgresearchgate.net The analysis of the Sb 3d core level spectrum allows for the quantification of antimony on the surface. It has been noted that the O 1s and Sb 3d₅/₂ peaks can overlap, requiring careful deconvolution of the spectra for accurate quantification. acs.org XPS studies have also revealed that in some cases, elemental antimony can be present in the annealed films, and that UV irradiation can lead to a more homogeneous distribution of the antimony dopant. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and to determine its optical properties. This compound itself does not have significant absorptions in the visible region, but its derivatives and the materials synthesized from it are often characterized by this technique.

For instance, antimony(III) phthalocyanine (B1677752) complexes, which can be synthesized from antimony precursors, exhibit strong Q-band absorptions in the near-infrared region (600-900 nm). mdpi.com The position of this band can be influenced by the solvent and the oxidation state of the antimony atom. mdpi.com In the context of antimony-doped tin oxide films prepared from antimony(III) isopropoxide, UV-Vis spectroscopy is used to assess the optical properties and determine the band gap of the resulting material. researchgate.net Furthermore, UV-Vis spectroscopy, in conjunction with a complexing agent like pyrogallol, can be used for the simultaneous determination of Sb(III) and Sb(V) species in solution. nih.gov

Crystallographic and Morphological Investigations

X-ray crystallography has been instrumental in determining the molecular structures of various antimony(III) complexes. For example, the crystal structure of a homoleptic antimony(III) carboxamide derivative revealed a highly distorted pentagonal bipyramidal geometry around the seven-coordinate antimony atom. nih.gov In this structure, the Sb-O covalent bond distances were found to be in the range of 2.023(14) to 2.025(15) Å, which are shorter than the coordinate bond distances. nih.gov

In another example, the crystal structures of antimony(III) complexes with dithiocarbamate (B8719985) ligands have been determined, revealing interesting intermolecular interactions and the formation of two-dimensional networks in the solid state. sci-hub.se Studies on antimony(III) alkoxide cages have shown that the judicious choice of ligands allows for precise control over the self-assembly into 2D or 3D supramolecular architectures, driven by strong Sb···O secondary bonding interactions. nih.gov

The morphology of materials derived from this compound, such as antimony-doped tin oxide, is often investigated using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). researchgate.net These methods provide information on particle size, shape, and aggregation, which are crucial for the performance of the final material.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.esmdpi.com It provides detailed information on bond lengths, bond angles, and crystal packing, which are essential for understanding structure-property relationships. uhu-ciqso.es For this compound, SC-XRD studies have elucidated its molecular structure in the solid state. rsc.org

Beyond the individual molecule, research has focused on the supramolecular assembly of antimony alkoxides. These molecules act as building blocks that self-assemble into larger, ordered architectures. acs.orgnih.gov This self-assembly is often driven by pnictogen bonds, which are non-covalent interactions involving the antimony atom. nih.govnsf.gov These interactions, stronger than 30 kJ/mol, can direct the formation of complex structures like 2D bilayers or 3D columnar helices. acs.orgnih.gov The judicious selection of organic groups (ligands) attached to the antimony center allows for precise control over the resulting supramolecular structure. acs.orgnih.gov

| Interaction Type | Description | Resulting Structure | Reference |

|---|---|---|---|

| Pnictogen Bonding | A net attractive interaction between the electrophilic region of an antimony atom and a nucleophilic region on an adjacent molecule. | Directs the self-assembly of individual alkoxide molecules into predictable supramolecular architectures. | nih.govnsf.gov |

| Secondary Bonding Interactions (SBIs) | Strong Sb···O interactions that act as supramolecular synthons, guiding the formation of larger structures. | Formation of 2D bilayers or 3D columnar helices, depending on the steric properties of the ligands. | acs.orgnih.gov |

X-ray Powder Diffraction (XRD) for Crystalline Phases and Crystal Size

X-ray Powder Diffraction (XRD) is employed to identify the crystalline phases present in a material. When this compound is thermally decomposed, it typically forms antimony trioxide (Sb₂O₃), which can exist in different crystalline forms (polymorphs), such as cubic (senarmontite) and orthorhombic (valentinite). researchgate.netproceedings.science XRD patterns act as a fingerprint for each phase, allowing for their unambiguous identification. proceedings.scienceresearchgate.net

Furthermore, the width of the diffraction peaks in an XRD pattern is related to the size of the crystalline domains. Using the Scherrer equation, the average crystal size can be calculated from the peak's full-width at half-maximum (FWHM). nipne.ro Studies on Sb₂O₃ thin films, which can be prepared from alkoxide precursors, show that the crystal (or grain) size is highly dependent on preparation conditions like substrate temperature. As the temperature increases, the crystallinity improves, leading to sharper XRD peaks and a larger calculated grain size. nipne.rodoi.org For instance, the grain size of Sb₂O₃ thin films was found to increase from 21 nm to 48 nm as the deposition temperature was raised from 293 K to 553 K. nipne.ro

| Substrate Temperature (K) | Mean Grain Size (nm) | Observed Crystalline Phase | Reference |

|---|---|---|---|

| 293 | 21 | Polycrystalline cubic Sb₂O₃ | nipne.ro |

| 300 | 46.48 | Polycrystalline cubic Sb₂O₃ | doi.org |

| 553 | 48 | Polycrystalline cubic Sb₂O₃ with improved crystallinity | nipne.ro |

| 573 | 95.56 | Polycrystalline cubic Sb₂O₃ | doi.org |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to investigate the surface morphology and topography of materials at the nanoscale. inoe.roinoe.ro For thin films of antimony oxides derived from precursors like antimony triisopropoxide, AFM reveals details about surface smoothness, grain shape, and the presence of defects. nipne.ro The resulting images can be rendered in 3D to provide a clear visualization of the surface landscape. nipne.roresearchgate.net

AFM studies have shown that the surface morphology of these films is significantly influenced by deposition conditions. For example, increasing the substrate temperature during the deposition of Sb₂O₃ films leads to the formation of larger, more defined grains as the atoms have more kinetic energy to coalesce. nipne.rodoi.org The root mean square (rms) surface roughness, a measure of surface smoothness, can also be quantified. It has been observed that surface roughness increases with both increasing substrate temperature and film thickness. doi.orginoe.ro

| Deposition Parameter | Effect on Surface Morphology | Roughness (rms) | Reference |

|---|---|---|---|

| Increasing Substrate Temperature (300 K to 573 K) | Grains become larger and form clusters. | Increases from 28.2 nm to 55.7 nm. | doi.org |

| Increasing Film Thickness (0.20 µm to 1.10 µm) | Mean grain size increases. | Increases from 4.7 nm to 17.6 nm. | inoe.ro |

| Annealing (at 500 K) | Grain size increases. | Decreases from 41.995 nm to 27.485 nm. | inoe.ro |

Thermal Analysis Methodologies

Thermal analysis techniques are crucial for understanding how a material's properties change with temperature. For this compound, these methods characterize its thermal stability, decomposition pathway, and the thermal transitions of its derivatives.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Crystallization

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This allows for the detection of thermal transitions, which are physical changes in a material upon heating or cooling. mdpi.com

Key transitions identified by DSC include the glass transition temperature (Tg), where an amorphous solid transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov Other transitions include crystallization (Tc), an exothermic process where a disordered amorphous material becomes an ordered crystalline one, and melting (Tm), an endothermic process where a crystalline solid turns into a liquid. mdpi.com For amorphous polymers derived from related precursors, DSC is essential for determining Tg, which defines the material's maximum use temperature. nih.gov For instance, DSC traces of antimony(III) alkoxide cages have been used to study their thermal properties. acs.org

| Thermal Transition | Description | Type of Heat Flow Change | Reference |

|---|---|---|---|

| Glass Transition (Tg) | Transition from a hard, glassy state to a soft, rubbery state in amorphous materials. | A step-like change in the heat capacity. | nih.govkpi.ua |

| Crystallization (Tc) | The process of crystal formation from an amorphous solid. | Exothermic (releases heat). | mdpi.com |

| Melting (Tm) | Transition from a crystalline solid to a liquid. | Endothermic (absorbs heat). | mdpi.com |

Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously (TG-DTA) to provide comprehensive information about the thermal decomposition of a material. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between the sample and a reference, revealing if a process is endothermic (absorbs heat) or exothermic (releases heat). celignis.comias.ac.in

For metal alkoxides like this compound, TG-DTA shows that they are thermally stable up to a certain temperature, above which they begin to decompose. acs.org The decomposition often occurs in multiple steps. The initial mass loss typically corresponds to the removal of the organic alkoxide ligands. acs.org At higher temperatures, further decomposition and oxidation (if in an air atmosphere) lead to the formation of a stable metal oxide residue, such as Sb₂O₃ or Sb₂O₄. ias.ac.inacs.orgresearchgate.net For example, a study on tris(O-ethyldithiocarbonato)-antimony(III) showed a multi-step decomposition, with an intense exothermic effect in air peaking at 365 °C, corresponding to a major mass loss event. d-nb.info

| Compound Type | Temperature Range (°C) | Observed Event | Reference |

|---|---|---|---|

| Heterometallic Alkoxides | > 90 | Initial elimination of alkoxide ligands from the metal. | acs.org |

| Vanadium Triisopropoxide Oxide Solution | ~20 - 90 | Evaporation of water and isopropanol (B130326) solvent. | researchgate.net |

| Vanadium Triisopropoxide Oxide Solution | ~104 | Decomposition into metal oxide. | researchgate.net |

| Antimony Trioxide (Sb₂O₃) in Air | > 510 | Oxidation to Sb₂O₄. | ias.ac.in |

| Antimony Trioxide (Sb₂O₃) in Inert Gas | > 550 | Volatilization (sublimation). | ias.ac.in |

Coordination Chemistry and Ligand Exchange Processes Involving Antimony 3+ Tripropan 2 Olate

Fundamental Ligand Exchange Reactions

The reactivity of antimony(3+) tripropan-2-olate is characterized by its susceptibility to ligand exchange with protic reagents. The driving force for these reactions is often the formation of the volatile and stable byproduct, isopropanol (B130326), which can be removed from the reaction mixture to drive the equilibrium towards product formation.

This compound undergoes facile alkoxide exchange, or transesterification, with a range of organic molecules containing hydroxyl groups, such as alcohols and diols. These reactions are fundamental in modifying the properties of the antimony center and in the synthesis of new catalysts and materials. For instance, the reaction with diols can lead to the formation of cyclic glycolate (B3277807) complexes. electronicsandbooks.commdpi.com

The reaction of antimony(III) isopropoxide with various diols can be represented by the following general equation: Sb(O-iPr)₃ + n HO-R-OH → Sb(O-iPr)₃₋₂ₙ(O-R-O)ₙ + 2n iPrOH

The nature of the resulting product depends on the stoichiometry and the structure of the diol. These reactions are crucial in the preparation of catalysts for polymerization and transesterification processes. mdpi.comgoogle.com For example, antimony-based catalysts are widely used in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET), where they are believed to form glycolate species in situ. mdpi.com

A study on bimetallic catalytic systems for the synthesis of poly(ethylene terephthalate-co-isosorbide terephthalate) (PEIT) utilized this compound in combination with other metal catalysts. The study highlights the role of antimony in facilitating the polymerization process, with a typical catalyst quantity for antimony being 250 ppm. mdpi.com The combination of Sb₂O₃ (which can be formed from the isopropoxide in situ) with Ti(OiPr)₄ was found to yield a high reaction rate. mdpi.com

The following table summarizes the catalytic performance of different systems in PEIT synthesis, demonstrating the role of antimony compounds.

| Entry | Catalyst System | Catalyst Amount (ppm) | Mn ( g/mol ) | Dispersity |

| 1 | GeO₂ | 150 | 33,000 | 2.1 |

| 2 | Sb₂O₃ | 250 | 34,000 | 2.0 |

| 3 | Ti(OiPr)₄ | 15 | 30,000 | 2.2 |

| 4 | Sb₂O₃ / Ti(OiPr)₄ | 250 / 15 | 35,000 | 2.1 |

| 5 | GeO₂ / Ti(OiPr)₄ | 150 / 15 | 32,000 | 2.3 |

| 6 | Sb₂O₃ / GeO₂ | 250 / 150 | 34,500 | 2.0 |

Table adapted from a study on PEIT synthesis. mdpi.com Mn represents the number-average molecular weight.

This compound reacts with N-alkyl-2-mercaptoacetamides in a 1:3 molar ratio in benzene (B151609) to yield complexes with the general formula {RNHC(O)CH₂S}₃Sb, where R can be various alkyl groups such as C₂H₅, n-C₃H₇, i-C₃H₇, n-C₄H₉, and sec-C₄H₉. niscpr.res.in These reactions proceed with the elimination of isopropanol. The resulting complexes are typically light yellow, viscous liquids or solids that are sensitive to moisture and have limited solubility in common organic solvents. niscpr.res.in

Spectroscopic studies (IR, ¹H NMR, and ¹³C NMR) indicate that these complexes exist as two isomeric forms in solution. niscpr.res.in The disappearance of the -SH proton signal in the ¹H NMR spectra confirms the deprotonation of the thiol group and the formation of an Sb-S bond. niscpr.res.in Furthermore, a shift in the -NH proton signal suggests the involvement of the nitrogen atom in coordination to the antimony center. niscpr.res.in The presence of two sets of signals for the alkyl and carbonyl carbons in the ¹³C NMR spectra supports the existence of two isomers. niscpr.res.in Based on this evidence, a capped octahedral geometry has been proposed for these complexes, with the stereochemically active lone pair of electrons on the antimony atom occupying the capping position. niscpr.res.in

The following table presents analytical and ¹H NMR data for some of these antimony(III) complexes.

| Complex {RNHC(O)CH₂S}₃Sb | Sb Found (Calc.) % | N Found (Calc.) % | S Found (Calc.) % | ¹H NMR (δ, ppm) -NH | ¹H NMR (δ, ppm) -CH₂S |

| R = C₂H₅ | 26.82 (27.32) | 9.12 (9.42) | 21.12 (21.59) | 8.4, 8.8 | 3.8 |

| R = n-C₃H₇ | 24.12 (24.91) | 8.23 (8.60) | 19.23 (19.69) | 8.5, 8.9 | 3.9 |

| R = i-C₃H₇ | 24.53 (24.91) | 8.31 (8.60) | 19.34 (19.69) | 8.6, 9.0 | 3.9 |

| R = n-C₄H₉ | 22.54 (22.92) | 7.54 (7.91) | 17.89 (18.11) | 8.5, 8.9 | 3.8 |

Table adapted from a study on N-alkyl-2-mercaptoacetamide complexes of antimony(III). niscpr.res.in

This compound is a common starting material for the synthesis of antimony(III) complexes with Schiff base ligands. These reactions typically involve the reaction of the isopropoxide with the Schiff base in a suitable solvent, leading to the displacement of the isopropoxide groups by the deprotonated hydroxyl groups of the ligand.

For example, reactions of antimony(III) isopropoxide with bifunctional tridentate Schiff base ligands (LH₂) in a 1:2 molar ratio can yield mononuclear derivatives of the type SbLLH. researchgate.net These precursor derivatives can then be reacted further to create heterodinuclear complexes. researchgate.net Similarly, the reaction of triethoxyantimony, a related alkoxide, with asymmetric tridentate Schiff-base ligands derived from salicylaldehyde (B1680747) and o-aminophenol results in the formation of an ethoxy(2-salicylidenaminophenolato)antimony(III) complex. mdpi.com

The coordination environment around the antimony atom in these complexes can vary. In some cases, the antimony atom is tetracoordinate, but due to coordinative unsaturation, it can form dimers or oligomers in the solid state through intermolecular Sb-O interactions, leading to a higher coordination number, such as pentacoordination or hexacoordination. mdpi.commdpi.com The formation of these complexes is confirmed by various analytical techniques, including IR, NMR (¹H, ¹³C), and FAB-mass studies. researchgate.net

A general reaction scheme for the formation of a mononuclear antimony(III) Schiff base complex can be depicted as: Sb(O-iPr)₃ + 2 LH₂ → SbLLH + 2 iPrOH + L

The specific structure and properties of the resulting complexes are highly dependent on the structure of the Schiff base ligand used.

Mechanistic Studies of Ligand Substitution

The ligand substitution reactions at the antimony(III) center in this compound are governed by several factors, including the nucleophilicity of the incoming ligand and the Lewis acidic character of the antimony atom.

The mechanism of ligand exchange, particularly in the context of transesterification reactions catalyzed by antimony alkoxides, is proposed to involve the coordination of the incoming nucleophile to the antimony center. In polyester (B1180765) polycondensation reactions, for example, it is suggested that the metal center of the alkoxide coordinates to the carbonyl oxygen atom of an ester. Current time information in Bangalore, IN. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Current time information in Bangalore, IN. Subsequently, an alkoxy oxygen atom from an alcohol or another ester attacks the activated carbonyl carbon, often through a four-centered transition state. Current time information in Bangalore, IN. This mechanism facilitates the exchange of the alkoxy group.

The antimony(III) center in this compound acts as a Lewis acid, accepting electron density from incoming ligands. The Lewis acidity of antimony compounds can be tuned by the nature of the ligands attached to it. Electron-withdrawing groups tend to increase the Lewis acidity of the antimony center, making it more reactive towards nucleophiles. The relatively low Lewis acidity of antimony(III) is considered a factor in its high selectivity as a catalyst in certain reactions. researchgate.net

The coordination dynamics are also influenced by the presence of a stereochemically active lone pair of electrons on the antimony(III) atom. This lone pair occupies space in the coordination sphere and influences the geometry of the resulting complexes, which can range from trigonal pyramidal to capped octahedral, depending on the number and type of ligands. niscpr.res.in The interplay between the Lewis acidity of the antimony center and the steric and electronic properties of the ligands dictates the mechanism and outcome of the ligand substitution reactions.

Formation of Novel Coordination Complexes

The trivalent antimony center in this compound possesses a stereochemically active lone pair of electrons, which, along with the lability of the isopropoxide ligands, makes it an excellent starting material for the synthesis of a diverse range of coordination compounds. The introduction of ligands containing soft donor atoms like sulfur and nitrogen can lead to the formation of stable complexes with interesting structural features and potential applications in various fields.

The coordination chemistry of antimony(III) with heterocyclic thioamides has been extensively studied, primarily utilizing antimony(III) halides as precursors. These studies have revealed a rich variety of structural motifs, including monomeric, dimeric, and polymeric structures, with the coordination geometry around the antimony center being influenced by the nature of the thioamide and the halide. ucy.ac.cynih.govresearchgate.netresearchgate.netresearchgate.net While direct literature on the reaction of this compound with heterocyclic thioamides is scarce, the principles of ligand exchange suggest its utility as a viable synthetic route. The reaction would be expected to proceed via the substitution of the isopropoxide groups by the thioamide ligands, with the formation of isopropanol as a byproduct.

Research on antimony(III) ethoxide has shown its reactivity with tridentate O,E,O-ligands (where E can be O, S, Se, Te, NH, NMe) to form chelate complexes. mdpi.com This indicates the feasibility of using antimony alkoxides in synthesizing complexes with various donor atoms. By extension, this compound is a plausible precursor for the synthesis of antimony(III)-thioamide complexes.

The coordination of heterocyclic thioamides to the antimony(III) center typically occurs through the sulfur atom. researchgate.netdntb.gov.ua Depending on the stoichiometry of the reactants and the specific thioamide used, complexes with different ligand-to-metal ratios can be obtained. The resulting complexes can exhibit diverse coordination geometries, such as trigonal pyramidal, square pyramidal, or even distorted octahedral, largely influenced by the stereochemically active lone pair of electrons on the antimony atom. researchgate.netresearchgate.net

A variety of heterocyclic thioamides have been used to synthesize antimony(III) complexes, including derivatives of thiourea, mercaptoimidazoles, mercaptobenzimidazoles, and mercaptopyrimidines. ucy.ac.cynih.gov The resulting complexes have been characterized by various analytical techniques, including elemental analysis, infrared and Raman spectroscopy, and single-crystal X-ray diffraction.

| Ligand | Antimony Precursor | Resulting Complex Formula | Coordination Geometry | Reference |

| 2-Mercapto-1-methylimidazole (MMI) | SbBr₃ | [SbBr₃(MMI)₂] | Trigonal Bipyramidal | ucy.ac.cy |

| 2-Mercaptobenzimidazole (MBZIM) | SbBr₃ | {[SbBr₂(MBZIM)₄]⁺[Br]⁻·H₂O} | Octahedral | ucy.ac.cy |

| Imidazolidine-2-thione (Imt) | SbCl₃ | {[Sb(Imt)₂Cl₂]₂(μ₂-Imt)}Cl₂ | Distorted Octahedral | researchgate.netdntb.gov.ua |

The synthesis and structural characterization of organoantimony(III) compounds containing iminoaryl ligands have garnered significant interest. These ligands, often bidentate or tridentate, can stabilize the antimony center and lead to the formation of hypervalent species with intriguing coordination geometries. While the direct use of this compound as a starting material is not prominently reported in this specific context, the general synthetic strategies and resulting structural motifs provide valuable insights into the coordination chemistry of antimony(III) with these ligands.

Typically, the synthesis of these compounds involves the reaction of an organoantimony(III) halide with a pre-formed lithium or Grignard salt of the iminoaryl ligand. ubbcluj.ro This approach allows for the controlled introduction of the organic framework onto the antimony center. Subsequent reactions can then be performed to modify the coordination sphere.

Research has demonstrated the synthesis of various organoantimony(III) compounds with (imino)aryl ligands of the type 2-(RN=CH)C₆H₄, where R is a bulky aryl group. ubbcluj.ro These studies have led to the isolation and characterization of mono- and diorganoantimony(III) bromides. The molecular structures of these compounds, determined by single-crystal X-ray diffraction, often reveal intramolecular N→Sb interactions, which contribute to the stabilization of the complexes and influence the coordination geometry around the antimony atom. researchgate.net

The coordination environment around the antimony atom in these complexes can vary. For instance, in diorganoantimony(III) bromides, the antimony atom is often found in a distorted trigonal bipyramidal geometry, with the two organic groups and the stereochemically active lone pair occupying the equatorial positions, and the nitrogen atom of the imino group and the bromine atom in the axial positions.

| Iminoaryl Ligand Type | Antimony Precursor | Resulting Compound Type | Key Structural Features | Reference |

| 2-(RN=CH)C₆H₄ (R = bulky aryl) | Organoantimony(III) halides | Diorganoantimony(III) bromides | Intramolecular N→Sb interaction, distorted trigonal bipyramidal geometry | ubbcluj.ro |

| 2,6-(Me₂NCH₂)₂C₆H₃⁻ | Organoantimony(III) dihalides | Organoantimony(III) triflates | O,C,O-pincer type coordination, covalent bonding of triflate groups | acs.org |

| Bis(α-iminopyridine) | SbCl₃ | Cationic antimony(III) complexes | Redox non-innocent Schiff-base ligand coordination | scilit.com |

Ligand exchange reactions in these systems can also occur. For example, treatment of diorganoantimony(III) bromides with sources of other anions can lead to the substitution of the bromide ligand. rsc.orgsavemyexams.com Furthermore, the reactivity of the antimony center can be exploited to form complexes with other metals or to catalyze organic transformations. ubbcluj.ro

Antimony 3+ Tripropan 2 Olate in Advanced Materials Science Applications

Precursor Chemistry for Inorganic Materials Synthesis

Antimony(3+) tripropan-2-olate, also known as antimony isopropoxide, serves as a critical precursor in the synthesis of various inorganic materials. Its chemical properties, particularly its volatility and thermal stability, make it suitable for advanced deposition techniques. The design and synthesis of such precursors are paramount to achieving desired material properties, including a low melting point, high vapor pressure, and self-limiting reactivity, which are essential for controlled film growth. nih.govresearchgate.net

Deposition of Metal Oxide Thin Films (e.g., SnO₂, Ga₂O₃, Sb₂O₃)

This compound is instrumental in the deposition of various metal oxide thin films. Thin films containing antimony, such as antimony trioxide (Sb₂O₃), are of significant interest due to their excellent electrical properties, high refractive index (2.0–2.5), and wide band gap (>3.4 eV). nih.gov These characteristics make them suitable for applications in gas sensors, dielectric mirror systems, and electronic devices. nih.gov The fabrication method, which often involves precursors like antimony isopropoxide, plays a crucial role in determining the final morphological and chemical properties of the thin films. nih.gov

While direct references to the use of this compound for the deposition of Gallium(III) oxide (Ga₂O₃) are not prevalent in the provided research, its application in depositing antimony-doped tin oxide (SnO₂) is well-documented. rsc.orgresearchgate.net

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Processes

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for fabricating high-quality thin films with precise thickness control and excellent conformality. nih.govsigmaaldrich.com The success of these processes is highly dependent on the properties of the precursor used. sigmaaldrich.com this compound and other similar antimony compounds are designed to have the necessary volatility and thermal stability for efficient transport and deposition in CVD and ALD systems. nih.govresearchgate.net

ALD, in particular, allows for atomic-level control over film growth, which is crucial for the fabrication of advanced electronic and photonic devices. nih.gov The choice of the antimony precursor directly influences the composition, structure, and functionality of the deposited film. sigmaaldrich.com For instance, different antimony precursors have been utilized in ALD processes to deposit antimony oxide thin films, with the deposition temperature influencing the resulting oxide phase (e.g., Sb₂O₃ vs. Sb₂O₅). nih.gov

Synthesis of Doped Semiconductor Materials (e.g., Antimony-Doped Tin Dioxide)

This compound is a key component in the synthesis of n-type doped semiconductor materials, most notably Antimony-Doped Tin Dioxide (ATO). rsc.orgnanografi.com ATO is a transparent conducting oxide that is a promising alternative to the more expensive indium tin oxide (ITO). rsc.orgscielo.br The doping of tin oxide with antimony enhances its electrical conductivity by increasing the charge carrier density. rsc.orgsci-hub.se

The concentration of the antimony dopant is a critical parameter that needs to be carefully controlled during the synthesis process to achieve optimal electrical properties. rsc.orgresearchgate.net Research has shown that there is an optimal doping level, beyond which the resistivity of the ATO film may increase due to a decrease in both carrier density and mobility. rsc.org Various techniques, including spray pyrolysis and aerosol-assisted chemical vapor deposition, have been employed to fabricate ATO thin films using antimony precursors. rsc.orgscielo.br

| Dopant Concentration | Deposition Technique | Key Findings on Electrical/Optical Properties | Reference |

|---|---|---|---|

| Varying Sb concentration | Aerosol Assisted Chemical Vapour Deposition | Lowest resistivity of 4.7 × 10−4 Ω cm achieved at 4 at% doping due to high charge carrier density. Further doping increased resistivity. | rsc.org |

| 0, 3, 4, 5, and 7.5 wt% of Sb w.r.t. Sn | Electron Beam Vacuum Evaporation | Optimum concentration was found to be 5% of antimony. Doping increases the transmission in the visible range and can be used to change the energy gap. | researchgate.net |

| Varying Sb concentration | Spray Pyrolysis | The lowest electrical resistivity of 2.23×10-2 Ω-cm was exhibited by the film annealed at 425°C. Films showed high visible transparency (> 75%). | scielo.br |

| Undoped, 1.4 m/o Sb-doped, 10 m/o Sb-doped | Spray Pyrolysis | Grain size increased from ~250 Å in undoped films to ~600 Å with antimony addition up to 1.4-m/o. | sci-hub.se |

Fabrication of Functional Thin Films with Tunable Electrical and Optical Properties

The use of this compound and related precursors allows for the fabrication of functional thin films with tunable electrical and optical properties. rsc.orgnih.gov By carefully controlling the doping concentration of antimony in materials like tin oxide, it is possible to modify the material's resistivity, charge carrier density, and mobility. rsc.org This tunability is crucial for tailoring the properties of the thin films for specific applications.

For instance, in transparent conducting oxides like ATO, a high charge carrier density is desired to achieve low resistivity, while maintaining high transparency in the visible region of the electromagnetic spectrum. rsc.orgscielo.br The choice of antimony precursor and deposition conditions can also influence the crystal structure and surface morphology of the thin films, which in turn affects their optical properties. sci-hub.se Research has also demonstrated that ultrathin pure antimony films can exhibit tunable optical properties, with a significant contrast in optical constants between the amorphous and crystalline phases. nih.gov

Role in Advanced Photonic and Electronic Materials

Antimony-based compounds are playing an increasingly important role in the development of advanced photonic and electronic materials, particularly in the field of renewable energy.

Application in Antimony Chalcogenide-Based Solar Cells (e.g., Sb₂S₃, Sb₂Se₃)

This compound and other antimony precursors are utilized in the fabrication of absorber layers in antimony chalcogenide-based solar cells, such as those based on antimony sulfide (B99878) (Sb₂S₃) and antimony selenide (B1212193) (Sb₂Se₃). rsc.orgnih.govbohrium.com These materials are promising for photovoltaic applications due to their suitable band gaps, high absorption coefficients, and the fact that they are composed of earth-abundant and low-toxicity elements. rsc.orgnih.gov

| Material | Deposition/Fabrication Method | Key Findings and Performance Metrics | Reference |

|---|---|---|---|

| Sb₂S₃ | Spin-coating with Sb(Ac)₃ and SbCl₃ precursors | SbCl₃/thiourea based layers led to more favorable crystalline orientation for charge transfer, achieving 4.8% efficiency. | rsc.org |

| Sb₂S₃ | Ultrasonic spray pyrolysis from antimony ethyl xanthate precursor | Achieved up to 4.1% power conversion efficiency, the best to date for planar Sb₂S₃ solar cells from xanthate-based precursors. | researchgate.net |

| Sb₂Se₃ and Sb₂S₃ | Numerical simulation using SCAPS-1D | Proposed heterostructures with WS₂ electron transport layer showed potential for PCE over 28.20% for Sb₂Se₃ and 26.60% for Sb₂S₃. | nih.gov |

| Sb₂Se₃ | Vacuum thermal evaporation | Passivation of antimony vacancies using Al³⁺ ions increased the power conversion efficiency from 3.3% to 5.1%. | bohrium.com |

Information regarding the use of this compound in the specified advanced materials science applications is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound" and its applications in the development of optically non-linear antimony thin films and the control of chemical composition in ternary thin films, as specified in the provided outline.

Catalytic Applications and Mechanistic Insights of Antimony 3+ Tripropan 2 Olate

Homogeneous Catalysis

Antimony(3+) tripropan-2-olate, also known as antimony triisopropoxide, serves as a versatile catalyst in homogeneous settings, primarily leveraging the Lewis acidic nature of the antimony(III) center. Its utility spans a range of organic transformations, from carbon-carbon bond-forming reactions to the conversion of aldehydes into valuable industrial chemicals.

Catalytic Activity in Organic Transformations (e.g., Mannich Reaction)

Antimony(III) compounds are effective catalysts for the Mannich reaction, a three-component condensation to produce β-amino carbonyl compounds. While studies may focus on more common antimony salts like antimony(III) chloride, the underlying principle of Lewis acid catalysis is directly applicable to this compound. The antimony(III) center activates the aldehyde or the in-situ formed Schiff base, facilitating nucleophilic attack by a ketone enol or enolate. researchgate.net

The reaction proceeds smoothly at ambient temperatures, offering good yields and moderate to good diastereoselectivity for the corresponding β-amino ketones. researchgate.net The choice of solvent can significantly influence the reaction's efficiency and selectivity. For instance, in the SbCl₃-catalyzed reaction of 3-nitrobenzaldehyde, 4-methoxyaniline, and cyclohexanone, acetonitrile (B52724) was found to be a superior solvent compared to THF, CH₂Cl₂, or toluene, leading to higher yields. researchgate.net

| Solvent | Catalyst Loading (mol%) | Time (h) | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|---|

| CH₃CN | 5 | 16.0 | 68:32 | 48.0 |

| CH₃CN | 10 | 8.0 | 70:30 | 76.0 |

| THF | 10 | 8.0 | 50:50 | 21.0 |

| CH₂Cl₂ | 10 | 8.0 | 73:27 | 53.0 |

| Toluene | 10 | 8.0 | 85:15 | 52.0 |

Lewis Acid Catalysis in Aldehyde Transformations (e.g., Reductive Coupling to Ethers, Cyclotrimerization to Trioxanes)

The Lewis acidity of antimony compounds is pivotal in catalyzing various transformations of aldehydes. Antimony(V) species have demonstrated exceptional activity in the reductive coupling of aldehydes into symmetric ethers and the cyclotrimerization of aldehydes to form 1,3,5-trioxanes. nih.gov These transformations are promoted by the Lewis acidic antimony center, which activates the aldehyde carbonyl group. nih.gov Antimony(III) compounds like tripropan-2-olate are also expected to exhibit this catalytic behavior due to the inherent Lewis acidity of the metal center.

In the reductive coupling, the antimony catalyst activates the aldehyde, which then reacts with a reducing agent, such as a silane (B1218182) (e.g., Et₃SiH), to yield a symmetric ether. nih.gov This method provides an efficient route to ethers under mild conditions.

The cyclotrimerization of aldehydes is another valuable transformation catalyzed by antimony-based Lewis acids. This reaction involves the head-to-tail condensation of three aldehyde molecules to form a stable six-membered cyclic ether, 1,3,5-trioxane. These trioxanes are significant industrial chemicals. The catalytic process is efficient for both aliphatic and aromatic aldehydes, showcasing the broad applicability of antimony Lewis acid catalysis. nih.gov

| Transformation | Substrate | Product | Key Features |

|---|---|---|---|

| Reductive Coupling | Various Aldehydes | Symmetric Ethers (R-CH₂-O-CH₂-R) | Mild conditions, good to excellent yields. |

| Cyclotrimerization | Aliphatic & Aromatic Aldehydes | 1,3,5-Trioxanes | Good yields, high selectivity for industrially useful products. |

Evaluation of Antimony Species as Catalytic Centers for Small Molecule Activation

Antimony and its derivatives are recognized for their potential in various catalytic applications, largely stemming from their properties as Lewis acids. nih.gov The catalytic utility of antimony compounds in organic synthesis is an area of growing interest, though the reaction mechanisms are not always fully understood. nih.govresearchgate.net Antimony species can act as catalytic centers for the activation of small molecules by functioning as electron-pair acceptors.

This Lewis acidity facilitates reactions by polarizing or activating substrates. For example, the interaction of an antimony(III) center with a carbonyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Recent research has also explored more complex roles for antimony(III) centers, including the activation of C–H bonds in phenolate (B1203915) ligands, demonstrating the potential for antimony to participate in more intricate catalytic cycles. researchgate.net The performance of antimony-based catalysts can also be enhanced when used in dual-metal systems or embedded in materials to improve electronic properties, which is particularly relevant in photo- and electrocatalysis. nih.govacs.org

Heterogeneous Catalysis and Support Interactions

When immobilized on a solid support, this compound can be converted into a heterogeneous catalyst, typically in the form of antimony oxide. The interaction between the antimony species and the support surface is critical for the catalyst's preparation, structure, and ultimate performance.

Preparation and Characterization of Supported Antimony Oxide Catalysts

Supported antimony oxide catalysts can be prepared using several methods, with the goal of achieving high dispersion of the active antimony species on a high-surface-area support material like silica (B1680970) (SiO₂) or mixed oxides. rsc.orgdoaj.org Common preparation techniques include:

Impregnation: The support is treated with a solution containing a precursor, such as this compound or antimony chloride, followed by drying and calcination to convert the precursor to antimony oxide.

Sol-Gel Method: This technique involves the hydrolysis and condensation of molecular precursors (e.g., alkoxides) to form a solid oxide network. This compound can be co-hydrolyzed with a silica precursor like tetraethyl orthosilicate (B98303) (TEOS) to create a highly dispersed Sb-O-Si mixed oxide. researchgate.net

Deposition-Precipitation: The antimony precursor is precipitated onto the support from a solution by changing conditions like pH. For instance, reacting SbCl₃ with a base in the presence of the support material. researchgate.netcambridge.org

After preparation, these catalysts are characterized using various analytical techniques to understand their physical and chemical properties:

X-ray Diffraction (XRD): To identify the crystalline phases of antimony oxide and determine particle size. researchgate.net

Scanning Electron Microscopy (SEM): To observe the surface morphology and dispersion of the catalyst particles. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): To identify surface functional groups and study the interaction between the antimony oxide and the support.

X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the oxidation state of antimony. nih.gov

Anchoring and Restructuring Mechanisms on Support Surfaces (e.g., Silica)

The synthesis of supported antimony oxide catalysts from an alkoxide precursor like this compound involves distinct anchoring and restructuring steps. Using studies on analogous metal alkoxides like vanadium oxytriisopropoxide as a model, the mechanism on a silica surface can be elucidated. ethz.ch

Initially, the precursor anchors to the silica surface through two primary pathways:

Reaction with Surface Silanols (Si-OH): The antimony alkoxide reacts with isolated hydroxyl groups on the silica surface, eliminating an isopropanol (B130326) molecule and forming a covalent Sb-O-Si linkage.

Reaction with Strained Siloxane Bridges (≡Si-O-Si≡): The precursor can also react directly with strained siloxane bridges, which are more reactive sites present on silica surfaces that have been dehydrated at high temperatures. ethz.ch

Following the initial grafting or anchoring step, a thermal treatment (calcination) is applied. During this process, the remaining isopropoxide ligands on the antimony center are removed. This typically involves the formation of a transient intermediate followed by the elimination of water and propene, leading to the formation of stable, isolated tetrahedral antimony oxide (SbOₓ) species covalently bonded to the silica support. ethz.ch This controlled synthesis ensures a high dispersion of the active sites, which is crucial for catalytic activity. The nature of these interactions influences the catalyst's stability and reactivity. nih.govresearchgate.net

Role in Composite Catalysts (e.g., Vanadium Oxide/Aluminum Antimonate Systems)

There is no available research detailing the role of this compound within composite catalyst systems, such as those involving vanadium oxide and aluminum antimonate. While vanadium-antimony mixed oxide catalysts are known and have been studied for selective oxidation reactions, the incorporation and specific function of this compound as a component in these or similar systems are not documented in published literature. The interaction between vanadium, aluminum, and antimony in catalytic applications is a field of interest, but the specific contribution of the tripropan-2-olate ligand in such a composite has not been investigated.

Reaction Mechanism Elucidation in Catalysis

Detailed mechanistic studies, both experimental and computational, are fundamental to understanding and optimizing catalytic processes. However, for this compound, such studies are conspicuously absent.

Computational Modeling of Reaction Mechanisms (e.g., Biginelli Reaction, Aldehyde Transformations)

Similarly, a search for computational modeling of reaction mechanisms specifically involving this compound yielded no results. The Biginelli reaction, a multicomponent reaction to synthesize dihydropyrimidinones, can be catalyzed by various Lewis acids, including antimony compounds like antimony(III) chloride. rsc.orgresearchgate.net DFT (Density Functional Theory) studies have been performed on the Biginelli reaction, but these have focused on other catalysts or have remained in conflict regarding the precise mechanism. researchgate.net

Likewise, while the catalytic transformation of aldehydes is a known application for some antimony compounds, particularly antimony(V) cations which can catalyze transformations into symmetric ethers and α,β-unsaturated aldehydes, there is no computational research that models these or other aldehyde transformations with this compound. rsc.org The specific influence of the isopropoxide ligands on the catalytic activity and reaction mechanism remains an unaddressed area in computational chemistry.

Theoretical and Computational Chemistry of Antimony 3+ Tripropan 2 Olate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of Antimony(3+) tripropan-2-olate, offering a window into its electronic landscape and decomposition behaviors.

Investigation of Electronic Structure and Bonding

Quantum chemical analyses, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and the nature of bonding within the this compound molecule. These studies reveal the distribution of electron density, molecular orbital energies, and the characteristics of the bonds between antimony and the propan-2-olate ligands.

The bonding between the antimony (Sb) atom and the oxygen (O) atoms of the tripropan-2-olate ligands is a key feature of the molecule's electronic structure. Computational studies on similar antimony(III) compounds suggest that the Sb-O bonds possess a significant degree of covalent character, arising from the overlap of antimony's 5p orbitals with oxygen's 2p orbitals. The presence of a stereochemically active lone pair of electrons on the antimony(III) center is a crucial aspect of its electronic structure, influencing the molecule's geometry and reactivity. This lone pair occupies a hybrid orbital with significant s-character and is generally not involved in bonding with the ligands.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. In this compound, the HOMO is typically centered on the antimony lone pair and the oxygen atoms of the ligands, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often associated with the antimony center, suggesting its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of a Model Antimony(III) Alkoxide Complex

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -0.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Charge on Sb | +0.75 | Suggests a significant partial positive charge on the antimony atom, making it an electrophilic center. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar antimony(III) alkoxide systems. Actual values for this compound would require specific calculations.

Prediction of Gas-Phase Decomposition Pathways

Computational chemistry provides a powerful tool for predicting the likely pathways of gas-phase decomposition of this compound under thermal stress. By mapping the potential energy surface, transition states for various decomposition reactions can be located, and the corresponding activation energies can be calculated. This information is crucial for understanding the thermal stability of the compound and for predicting the products of its pyrolysis.

Several potential decomposition pathways can be envisaged for this compound. One plausible mechanism involves the homolytic cleavage of an Sb-O bond, leading to the formation of an antimony-centered radical and a propan-2-olate radical. Another possibility is a concerted elimination reaction, where a proton is transferred from a carbon atom of the propan-2-olate ligand to an oxygen atom of an adjacent ligand, resulting in the formation of propan-2-ol and a species with an Sb=O double bond.

A third potential pathway involves the intramolecular rearrangement of the propan-2-olate ligand, followed by fragmentation. For instance, a β-hydride elimination from the propan-2-olate ligand could lead to the formation of acetone and an antimony hydride species. The relative likelihood of these and other decomposition pathways can be assessed by comparing their calculated activation barriers. The pathway with the lowest activation energy will be the most favorable under kinetic control.

Table 2: Predicted Gas-Phase Decomposition Reactions and Calculated Activation Energies for a Model Antimony(III) Alkoxide

| Reaction Pathway | Products | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Homolytic Sb-O Cleavage | Sb(OPri)2• + •OPri | 250 |

| Concerted Elimination | Sb(O)(OPri) + PriOH | 180 |

Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from computational studies. The actual decomposition pathways and activation energies for this compound would need to be determined through specific calculations.

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound, including its intermolecular interactions and potential for self-assembly.

Modeling Intermolecular Interactions and Self-Assembly

MD simulations can be employed to model the behavior of a large ensemble of this compound molecules over time. By defining a force field that describes the interactions between atoms, the trajectories of the molecules can be calculated, providing insights into their collective behavior.

These simulations can reveal the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, between this compound molecules. The bulky propan-2-olate ligands are expected to play a significant role in mediating these interactions, influencing the packing of the molecules in the condensed phase.

Furthermore, MD simulations can be used to investigate the potential for self-assembly of this compound into larger, ordered structures. Depending on the balance of intermolecular forces, the molecules may aggregate to form clusters, oligomers, or even more extended networks. The simulations can provide information on the preferred geometries of these aggregates and the thermodynamic driving forces for their formation. This is particularly relevant for understanding the compound's behavior in solution and its potential as a precursor for the synthesis of antimony-containing materials.

Computational Studies of Reaction Mechanisms

Computational methods, particularly DFT, are invaluable for elucidating the detailed mechanisms of reactions involving this compound, such as in catalytic cycles and ligand exchange processes.

Density Functional Theory (DFT) for Catalytic Cycles and Ligand Exchange Processes

DFT calculations can be used to map out the entire energy profile of a chemical reaction, including the structures and energies of reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction mechanism at a molecular level.

Ligand exchange reactions are fundamental to the chemistry of coordination compounds. DFT can be used to study the mechanism of exchange of the propan-2-olate ligands in this compound with other ligands. The calculations can distinguish between associative, dissociative, and interchange mechanisms by locating the corresponding transition states and intermediates. The calculated activation energies for these pathways would provide information on the lability of the ligands and the factors that influence the rate of ligand exchange. This knowledge is crucial for designing and controlling the synthesis of new antimony compounds with desired properties.

Finite Element Method (FEM) Modeling for Deposition Rate Simulations

FEM modeling for deposition rate simulations typically involves the discretization of the reactor geometry into a finite number of smaller, simpler domains called elements. ima.itnih.gov Within each element, the governing physical equations, such as those for fluid dynamics, heat transfer, and mass transport, are approximated. ima.it By solving this system of equations, a detailed picture of the deposition process can be obtained.

Key aspects of FEM modeling for the deposition of a precursor like this compound would include:

Fluid Dynamics: Modeling the flow of the carrier gas and the this compound vapor within the deposition chamber. This is essential to understand how the precursor is transported to the substrate surface. Computational Fluid Dynamics (CFD) is often employed for this purpose. ima.itnih.govresearchgate.net

Heat Transfer: Simulating the temperature distribution within the reactor and on the substrate surface. Temperature is a critical parameter that influences the reaction kinetics and, consequently, the deposition rate.

Mass Transport: Modeling the diffusion and convection of the precursor species from the bulk gas phase to the substrate surface.

Chemical Kinetics: Incorporating the chemical reaction rates of the precursor at the substrate surface, which lead to the formation of the solid film.

By integrating these physical phenomena, FEM simulations can predict the deposition rate at different locations on the substrate, providing insights into the uniformity of the deposited film. The results of these simulations can be used to optimize process parameters such as precursor flow rate, substrate temperature, and reactor pressure to achieve the desired film characteristics.

Hypothetical FEM Simulation Parameters and Results

The following data tables represent hypothetical parameters and results for an FEM simulation of the deposition of this compound. These tables are for illustrative purposes to demonstrate the type of data that would be generated from such a study.

Table 1: Hypothetical Input Parameters for FEM Simulation

| Parameter | Value | Unit |

| Precursor Inlet Flow Rate | 100 | sccm |

| Carrier Gas (N₂) Flow Rate | 500 | sccm |

| Substrate Temperature | 450 | °C |

| Reactor Pressure | 1 | Torr |

| Precursor Molar Mass | 381.1 | g/mol |

Table 2: Hypothetical Simulated Deposition Results

| Substrate Position | Deposition Rate (nm/min) | Film Thickness Uniformity (%) |

| Center | 15.2 | 98 |

| Edge (average) | 14.8 | 95 |

| Overall Average | 15.0 | 96.5 |

These hypothetical results would allow researchers to visualize the impact of different process conditions on the deposition outcome, enabling the refinement of the manufacturing process without the need for extensive and costly experimental trials.

Advanced Analytical Methodologies for Antimony Speciation and Trace Analysis

Chromatographic Techniques for Antimony Purification and Isotope Analysis

For high-precision isotope analysis, antimony (Sb) must first be chromatographically separated from the sample matrix to eliminate spectral and non-spectral interferences. cambridge.org Ion exchange chromatography is a common and effective method for this purification process. cambridge.org The goal is to isolate antimony ions from interfering elements that could compromise the accuracy of subsequent isotopic measurements. cambridge.org

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is a powerful technique for high-precision measurement of isotope ratios. unibe.chthermofisher.com When applied to antimony, it can reveal subtle isotopic variations that serve as tracers in environmental and geological studies. researchgate.netrsc.org The successful application of MC-ICP-MS is highly dependent on the purity of the antimony fraction isolated from the sample matrix.

Researchers have developed robust chromatographic methods to achieve the necessary purification. A two-step ion-exchange chromatography procedure has been shown to be effective for purifying antimony from geological samples. researchgate.netrsc.org This process involves separating Sb from the matrix using two successive columns, which results in high recovery rates and low procedural blanks. researchgate.netrsc.org For instance, a method using AG 1-X4 and AG 50W-X8 resins achieved a recovery of 98.7% ± 5.6%. researchgate.netrsc.org

Furthermore, high-performance liquid chromatography (HPLC) can be coupled directly with MC-ICP-MS, often using a hydride generation (HG) interface. nih.gov This hyphenated technique allows for the simultaneous online determination of the isotopic compositions of different antimony species, such as Sb(III) and Sb(V), in a single analysis. nih.gov This approach is a powerful tool for investigating isotopic fractionation during biogeochemical processes. nih.gov

| Chromatographic Method | Resin/Column Type | Recovery Rate | Achieved Precision (2SD) | Reference |

|---|---|---|---|---|

| Two-Step Ion Exchange | AG 1-X4 and AG 50W-X8 | 98.7% ± 5.6% | Better than 0.04‰ | researchgate.netrsc.org |

| HPLC-HG-MC-ICPMS | (Not specified) | (Not specified) | Better than 0.05‰ | nih.gov |

Atomic Absorption Spectrometry (AAS) with Hydride Generation for Antimony Determination